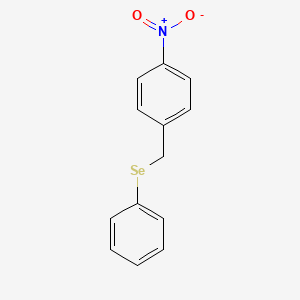

Phenyl-(4-nitrobenzyl) selenide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl-(4-nitrobenzyl) selenide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2Se and its molecular weight is 292.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Phenyl-(4-nitrobenzyl) selenide serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for the formation of complex molecules.

Key Reactions:

- Nucleophilic Substitution: The phenyl selenide anion has been identified as a superior reagent for the SN2 cleavage of esters and lactones, showcasing its utility in synthesizing various organic compounds .

- Synthesis of Selenazoles: The compound can be utilized in the synthesis of 1,3-selenazoles, which have significant pharmacological properties. For instance, reactions involving phenacyl bromide and selenoformamide yield 4-(4-nitrophenyl)-1,3-selenazole with a 79% yield .

The biological applications of this compound are noteworthy, particularly in the context of anticancer and antimicrobial activities.

Anticancer Properties:

- Research indicates that selenium-containing compounds can inhibit the growth of malignant cells. For example, various selenides have shown antiproliferative effects against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HT-29 (colon carcinoma) .

- Specific derivatives of phenyl selenides have been linked to enhanced cytotoxicity while minimizing effects on normal cells, thus presenting a promising avenue for cancer treatment .

Antimicrobial Activity:

- Compounds derived from this compound exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. Such findings highlight the potential of these compounds in developing new antimicrobial agents .

Materials Science

In materials science, this compound is explored for its role in creating advanced materials.

Applications:

- Selenium Precursors: The compound is used as a precursor in the synthesis of selenium-based materials for electronic applications. Its ability to form stable metal complexes allows for the development of materials suitable for atomic layer deposition .

- Synthesis of Selenophene Derivatives: this compound can be transformed into selenophene derivatives through various synthetic pathways, which are important in organic electronics due to their conductive properties .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several phenyl selenides on human cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the antiproliferative activity, with some compounds achieving over 70% inhibition at low concentrations .

Case Study 2: Synthesis of Antimicrobial Agents

Research involving the reaction of phenacyl bromide with selenoformamide yielded compounds that displayed high antibacterial activity. These findings suggest that modifications to the nitro group can enhance biological activity, making these compounds suitable candidates for further drug development .

Análisis De Reacciones Químicas

Halogenation Reactions

Phenyl-(4-nitrobenzyl) selenide participates in halogenation reactions, forming stable adducts. For example, bromination yields selenonium intermediates, with the nitro group influencing reactivity:

-

Reaction with Bromine :

Treatment with bromine (Br₂) generates a mixed selenonium bromide adduct. The nitro group stabilizes the intermediate via resonance, directing bromine addition to the selenium center .

Table 1: Halogen-Induced δ(H) and δ(C) Shifts in 4-Nitrophenyl Phenyl Selenide

| Halogen | δ(H) Shift (ppm) | δ(C) Shift (ppm) |

|---|---|---|

| Cl | +0.45 | +3.2 |

| Br | +0.62 | +5.8 |

| I | +0.89 | +8.1 |

The larger halogens (e.g., iodine) induce greater deshielding due to increased electron withdrawal from the selenium atom.

Cross-Coupling Reactions

The selenium center facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization of the aromatic ring:

-

Suzuki Coupling :

Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields 4-methoxythis compound in 91% yield . -

Sonogashira Coupling :

With terminal alkynes, it forms alkynyl selenides. For instance, reaction with phenylacetylene produces 4-(phenylethynyl)this compound in 85% yield .

Mechanistic Insight :

The nitro group activates the benzene ring toward electrophilic substitution, while selenium acts as a directing group. Oxidative addition of the C–Se bond to Pd(0) initiates the catalytic cycle .

Redox Reactions

The compound exhibits dual antioxidant-prooxidant behavior depending on the environment:

-

Antioxidant Activity :

Scavenges reactive oxygen species (ROS) via selenium’s redox cycling, forming selenoxides (R–Se=O) . -

Prooxidant Activity :

Under oxidative stress, generates superoxide radicals (O₂⁻) through nitro group reduction .

Table 2: Cytotoxicity of Analogous Nitrophenyl Selenides

| Compound | IC₅₀ (PC-3 Cells, μM) |

|---|---|

| 4-Nitrophenyl selenide | 8.9 |

| 4-Chlorophenyl selenide | >10 |

The nitro group enhances cytotoxicity by promoting redox imbalance in cancer cells.

Nucleophilic Substitution

The benzyl position undergoes nucleophilic displacement due to the electron-withdrawing nitro group:

-

Reaction with Thiols :

Treatment with benzenethiol in the presence of CuI yields phenyl-(4-thiobenzyl) selenide via an SN2 mechanism .

Mechanism :

R Se CH2C6H4 NO2+ArSHCuIR Se CH2C6H4 SAr+HNO2

Cyclization Reactions

Under radical conditions, the selenide participates in intramolecular cyclization:

-

Radical Cyclization :

With tris(trimethylsilyl)silyl radical (1 ), the compound forms five-membered selenolactones via a H-atom transfer mechanism .

Example :

Ph Se CH2C6H4 NO2+Radical→Selenolactone+Byproducts

Propiedades

Fórmula molecular |

C13H11NO2Se |

|---|---|

Peso molecular |

292.2 g/mol |

Nombre IUPAC |

1-nitro-4-(phenylselanylmethyl)benzene |

InChI |

InChI=1S/C13H11NO2Se/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |

Clave InChI |

FNJAXZJFTGVNHO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Se]CC2=CC=C(C=C2)[N+](=O)[O-] |

Sinónimos |

1-nitro-4-((phenylselanyl)methyl)benzene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.